molecular formula C21H24N4O3 B2907972 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448124-86-4

1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B2907972
CAS RN: 1448124-86-4
M. Wt: 380.448
InChI Key: QGPBFTPHCJUJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, also known as BPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.

Mechanism of Action

The exact mechanism of action of 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is not yet fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. This binding can lead to changes in the activity of these molecules, which can in turn affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes, modulate the activity of ion channels, and affect the function of certain receptors. These effects make it a promising tool for studying many different biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This can be a useful tool for studying the role of these ions in various biological processes. However, one limitation of using 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. One area of interest is the development of new methods for synthesizing the compound more efficiently and with higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea and its potential applications in various areas of scientific research. Finally, the development of new derivatives of 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea with enhanced properties could lead to even more useful tools for researchers in the future.

Synthesis Methods

The synthesis of 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can be achieved through a multi-step process involving the reaction of several different chemical compounds. One common method involves the reaction of 4-butoxyaniline with 2-(3-methyl-1,2,4-oxadiazol-5-ylmethyl)phenyl isocyanate, followed by purification and recrystallization to obtain 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea in its final form.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions such as copper and iron. 1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has also been shown to have potential as an inhibitor of certain enzymes, making it a useful tool for studying the mechanisms of these enzymes and their role in various biological processes.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-4-13-27-18-11-9-17(10-12-18)23-21(26)24-19-8-6-5-7-16(19)14-20-22-15(2)25-28-20/h5-12H,3-4,13-14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBFTPHCJUJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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